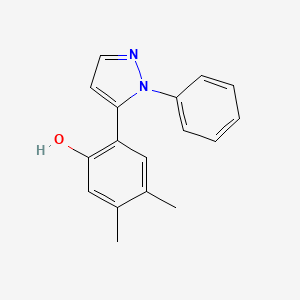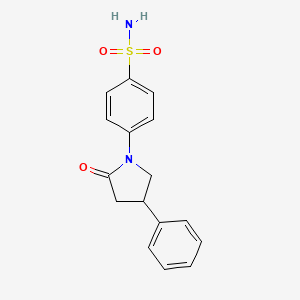
4-(2-Oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C16H16N2O3S. . This compound features a pyrrolidinone ring fused to a phenyl group and a benzenesulfonamide moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide in DMF in the presence of potassium phosphate monohydrate. The intermediate 4-carbamoylmethylamino-3-phenylbutyrate is then cyclized by refluxing in toluene with potassium phosphate monohydrate and tetrabutylammonium bromide . Another method uses chloroacetonitrile under similar conditions . These methods yield the desired compound in 40-60% yields.
Chemical Reactions Analysis
4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides.
Scientific Research Applications
4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide involves its binding to the colchicine-binding site on microtubules. This binding disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent cell death . The compound’s molecular targets include tubulin, a key protein in microtubule formation .
Comparison with Similar Compounds
4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide can be compared to other similar compounds, such as:
Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates: These compounds also target the colchicine-binding site but differ in their chemical structure and potency.
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides: These compounds have a similar mechanism of action but feature an imidazolidinone ring instead of a pyrrolidinone ring.
2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide:
Properties
CAS No. |
36090-43-4 |
|---|---|
Molecular Formula |
C16H16N2O3S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H16N2O3S/c17-22(20,21)15-8-6-14(7-9-15)18-11-13(10-16(18)19)12-4-2-1-3-5-12/h1-9,13H,10-11H2,(H2,17,20,21) |
InChI Key |
PVMJINIJVIIDCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


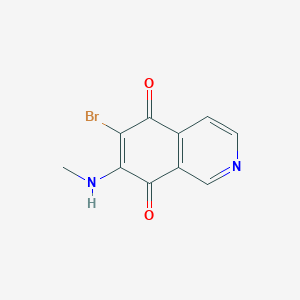
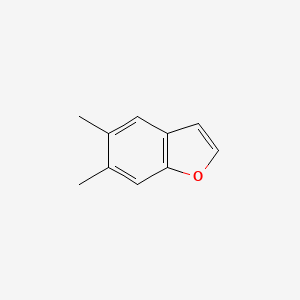
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)
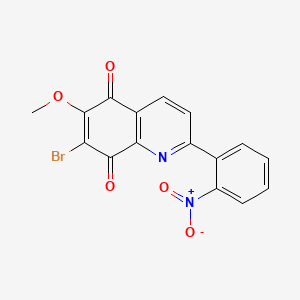
![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)
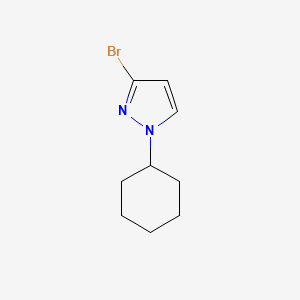
![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
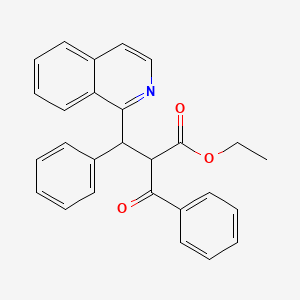


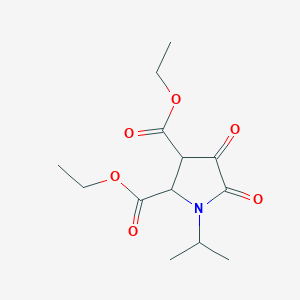
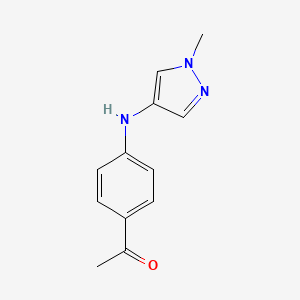
![3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881204.png)
